molecular formula C20H20N2O3 B2898635 Ethyl 6-methoxy-4-[(4-methylphenyl)amino]quinoline-3-carboxylate CAS No. 383894-45-9

Ethyl 6-methoxy-4-[(4-methylphenyl)amino]quinoline-3-carboxylate

Cat. No.: B2898635
CAS No.: 383894-45-9
M. Wt: 336.391
InChI Key: VADGSZGJTTYKFS-UHFFFAOYSA-N
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Description

Ethyl 6-methoxy-4-[(4-methylphenyl)amino]quinoline-3-carboxylate is a quinoline derivative characterized by a methoxy group at position 6, an ethyl carboxylate ester at position 3, and a 4-methylphenylamino substituent at position 4 of the quinoline core. This compound’s structure combines electron-donating (methoxy) and lipophilic (4-methylphenyl) groups, which may influence its solubility, bioavailability, and target binding.

Properties

IUPAC Name

ethyl 6-methoxy-4-(4-methylanilino)quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-4-25-20(23)17-12-21-18-10-9-15(24-3)11-16(18)19(17)22-14-7-5-13(2)6-8-14/h5-12H,4H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADGSZGJTTYKFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-methoxy-4-[(4-methylphenyl)amino]quinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Esterification: The carboxylic acid group at the 3-position is esterified using ethanol and an acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methoxy-4-[(4-methylphenyl)amino]quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Formation of 6-hydroxy-4-[(4-methylphenyl)amino]quinoline-3-carboxylate.

    Reduction: Formation of 6-methoxy-4-[(4-methylphenyl)amino]quinoline-3-carboxylate with an amine group.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Ethyl 6-methoxy-4-[(4-methylphenyl)amino]quinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an inhibitor of certain enzymes and receptors due to its quinoline core.

    Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of dyes, pigments, and other materials due to its stable quinoline structure.

Mechanism of Action

The mechanism of action of Ethyl 6-methoxy-4-[(4-methylphenyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can bind to enzyme active sites, blocking their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous quinoline derivatives, focusing on substituent variations, synthetic yields, and reported biological activities:

Compound Name Key Substituents Yield (%) Melting Point (°C) Biological Activity References
Ethyl 6-methoxy-4-[(4-methylphenyl)amino]quinoline-3-carboxylate (Target) 4-(4-methylphenylamino), 6-methoxy, 3-carboxylate - - Not explicitly reported
Ethyl 4-[(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)amino]quinoline-3-carboxylate (2e) 4-(pyridinylpyrimidinyl-substituted phenylamino) 26 208–211 Antimyeloproliferative activity
Ethyl 6-methyl-4-[(3-sulphamoylphenyl)amino]quinoline-3-carboxylate (6b) 4-(3-sulphamoylphenylamino), 6-methyl - - Carbonic anhydrase inhibition (implied)
Ethyl 6-methoxy-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoline-3-carboxylate (8a) 4-(spirocyclic amine), 6-methoxy 97 - ALDH1A1 inhibitor (via hydrolysis to acid)
Ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate 4-phenyl, 6-chloro, 2-(chloro-quinolinylmethoxy) - - Cytotoxicity (structural analogy)
Ethyl 6-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate 4-(methylamino), 6-fluoro, 8-methyl - - Not explicitly reported

Key Observations:

Substituent Diversity and Synthetic Efficiency: The target compound’s 4-methylphenylamino group contrasts with bulkier substituents in analogs like 2e (pyridinylpyrimidinyl) and 8a (spirocyclic amine). These differences impact synthetic yields: 8a achieves 97% yield via microwave-assisted synthesis , while 2e requires multistep reactions (26% yield) . The sulphamoyl group in 6b may enhance solubility or target affinity for enzymes like carbonic anhydrase .

Biological Activity Trends :

  • 2e and 8a demonstrate the role of nitrogen-rich substituents in targeting kinases (e.g., antimyeloproliferative activity) or metabolic enzymes (ALDH1A1) .
  • Chlorinated analogs (e.g., ) often exhibit enhanced cytotoxicity, likely due to increased electrophilicity .

Electronic and Steric Effects :

  • The methoxy group in the target compound may improve metabolic stability compared to halogenated analogs (e.g., 6b with sulphamoyl or with fluoro substituents) .
  • Bulky substituents (e.g., spirocyclic amine in 8a ) may hinder cellular uptake but improve target specificity .

Research Findings and Implications

  • Structure-Activity Relationships (SAR): Position 4 substitutions critically influence activity. For example, 2e’s pyridinylpyrimidinyl group mimics ATP-binding motifs in kinases, while the target’s 4-methylphenylamino group balances lipophilicity and steric bulk .
  • Synthetic Challenges : Low yields in 2e highlight the difficulty of introducing complex substituents, whereas 8a ’s high yield suggests optimized protocols for spirocyclic systems .

Biological Activity

Ethyl 6-methoxy-4-[(4-methylphenyl)amino]quinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula C20H20N2O4C_{20}H_{20}N_{2}O_{4} and a molecular weight of approximately 348.39 g/mol. The compound features a quinoline core, which is known for its pharmacological properties, particularly in anticancer and antimicrobial activities.

Antimicrobial Activity

Research has demonstrated that quinoline derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Staphylococcus aureus5.64 to 77.38 µM

These findings indicate that the compound may inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound's anticancer potential has also been explored. Studies suggest that it may inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases, which are critical for DNA replication and repair. The inhibition of these enzymes can lead to apoptosis (programmed cell death) in cancer cells .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound inhibits topoisomerases, disrupting DNA replication.
  • Cellular Pathway Interference : It may affect various signaling pathways involved in cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinoline derivatives can induce oxidative stress in cancer cells, leading to cell death .

Case Studies

Several case studies have reported on the efficacy of this compound:

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various quinoline derivatives, including this compound, demonstrating its effectiveness against Gram-positive and Gram-negative bacteria .
  • Anticancer Activity Assessment : In vitro studies showed that the compound inhibited the growth of several cancer cell lines with IC50 values indicating potent activity compared to standard chemotherapeutics .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for Ethyl 6-methoxy-4-[(4-methylphenyl)amino]quinoline-3-carboxylate?

Methodological Answer: The synthesis typically involves a multi-step condensation reaction starting with a quinoline precursor. Key steps include:

  • Quinoline Core Formation: React ethyl 4-chloro-6-methoxyquinoline-3-carboxylate with 4-methylphenylamine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) at 80–100°C for 12–24 hours .
  • Catalysis: Use triethylamine (TEA) as a base to deprotonate the amine and accelerate nucleophilic substitution .
  • Purification: Employ silica gel column chromatography with a gradient of petroleum ether/ethyl acetate (4:1 to 2:1) to isolate the product. Yield optimization requires strict control of temperature and stoichiometric ratios (1:1.2 quinoline:amine) .

Q. How is the structural characterization of this compound performed?

Methodological Answer:

  • X-ray Crystallography: Use SHELX programs (SHELXL for refinement, SHELXS for structure solution) to determine crystal packing and hydrogen-bonding networks. Data collection requires single crystals grown via slow evaporation in ethanol .
  • Spectroscopy:
    • NMR: Assign peaks using 1H^1H and 13C^{13}C NMR in DMSO-d5. Key signals: methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.7–8.2 ppm .
    • HRMS: Confirm molecular weight (calc. for C20_{20}H19_{19}N2_2O3_3: 359.1396) .

Q. What preliminary biological assays are recommended for this compound?

Methodological Answer:

  • Antimicrobial Screening: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values are compared to chloroquine derivatives .
  • Cytotoxicity Assays: Perform MTT tests on human cancer cell lines (e.g., HeLa, MCF-7). IC50_{50} values <50 µM suggest therapeutic potential .

Advanced Research Questions

Q. How do structural modifications influence its structure-activity relationship (SAR) in anticancer applications?

Methodological Answer:

  • Substituent Analysis: Compare analogs with varying substituents (Table 2). The 4-methylphenyl group enhances lipophilicity and membrane penetration, while methoxy at position 6 improves solubility .
  • Pharmacophore Mapping: Use molecular docking (AutoDock Vina) to identify interactions with topoisomerase II. The quinoline core and amino group are critical for intercalation .

Q. How can contradictions in reported bioactivity data be resolved?

Methodological Answer:

  • Reproducibility Checks: Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability .
  • Meta-Analysis: Compare datasets using tools like RevMan. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains or inoculum size .

Q. What computational methods validate its mechanism of action?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate ligand-receptor binding (e.g., EGFR kinase) for 100 ns using GROMACS. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
  • ADMET Prediction: Use SwissADME to predict bioavailability (%ABS >50% favorable) and toxicity (AMES test negative) .

Q. How does the compound’s environmental stability impact research applications?

Methodological Answer:

  • Hydrolytic Degradation: Test in PBS (pH 7.4) at 37°C. HPLC monitoring shows 90% degradation after 72 hours, suggesting limited shelf life .
  • Ecotoxicity: Use Daphnia magna assays (OECD 202). LC50_{50} >10 mg/L indicates low aquatic risk .

Q. What advanced spectroscopic techniques resolve tautomeric ambiguities?

Methodological Answer:

  • VT-NMR: Variable-temperature NMR in DMSO-d6 from 25°C to 80°C identifies enol-keto tautomers via shifting NH and carbonyl signals .
  • IR Spectroscopy: Bands at 1680 cm1^{-1} (C=O stretch) and 3300 cm1^{-1} (N-H) confirm predominant keto form in solid state .

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